5-Bromo-2-methyl-1,3-thiazole-4-carboxylic acid
Overview
Description
5-Bromo-2-methyl-1,3-thiazole-4-carboxylic acid is a derivative of 4-Thiazolecarboxylic Acid . It is a chemical reagent used in the synthesis of novel benzimidazole analogs as highly potent hypoxia-inducible factor-1α inhibitors that show comparable potency in inhibition of human breast cancer cells .
Synthesis Analysis
Thiazole synthesis involves various methods. One of the methods includes the treatment of 2,5-dibromothiazole with sodium ethoxide followed by hydrogenation over spongy nickel . Another method involves the use of a fluorous Lawesson’s reagent for thionation of amides, 1,4-diketones, N-(2-oxoalkyl)amides, and N,N’-acylhydrazines, which leads to thioamides, thiophenes, 1,3-thiazoles, and 1,3,4-thiadiazoles in high yields .Molecular Structure Analysis
The molecular formula of 5-Bromo-2-methyl-1,3-thiazole-4-carboxylic acid is C5H4BrNO2S . The average mass is 222.060 Da and the monoisotopic mass is 220.914597 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Bromo-2-methyl-1,3-thiazole-4-carboxylic acid include a refractive index of n20/D 1.5955 and a density of 1.835 at 25 °C .Scientific Research Applications
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Antioxidant Activity
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Antimicrobial Activity
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Antifungal Activity
- Field : Medicinal Chemistry
- Application : Certain thiazole derivatives have demonstrated antifungal activity .
- Method : The antifungal activity is usually evaluated using in vitro susceptibility testing .
- Results : The results vary depending on the specific thiazole derivative and the fungus tested .
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Antiviral Activity
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Antitumor Activity
- Field : Medicinal Chemistry
- Application : Certain thiazole derivatives have demonstrated antitumor activity .
- Method : The antitumor activity is usually evaluated using in vitro cell proliferation assays .
- Results : The results vary depending on the specific thiazole derivative and the tumor cell line tested .
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Neuroprotective Activity
- Field : Medicinal Chemistry
- Application : Some thiazole derivatives have shown neuroprotective activity .
- Method : The neuroprotective activity is typically assessed using in vitro neuronal cell death assays .
- Results : The results depend on the specific thiazole derivative and the neuronal cell line tested .
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Analgesic Activity
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Anti-Inflammatory Activity
- Field : Medicinal Chemistry
- Application : Certain thiazole derivatives have demonstrated anti-inflammatory activity .
- Method : The anti-inflammatory activity is usually evaluated using in vivo inflammation models .
- Results : The results vary depending on the specific thiazole derivative and the inflammation model used .
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Anticonvulsant Activity
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Diuretic Activity
- Field : Medicinal Chemistry
- Application : Certain thiazole derivatives have demonstrated diuretic activity .
- Method : The diuretic activity is usually evaluated using in vivo urine output assays .
- Results : The results vary depending on the specific thiazole derivative and the urine output assay used .
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Antihypertensive Activity
- Field : Medicinal Chemistry
- Application : Some thiazole derivatives have shown antihypertensive activity .
- Method : The antihypertensive activity is typically assessed using in vivo blood pressure measurements .
- Results : The results depend on the specific thiazole derivative and the blood pressure measurement used .
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Antischizophrenia Activity
- Field : Medicinal Chemistry
- Application : Certain thiazole derivatives have demonstrated antischizophrenia activity .
- Method : The antischizophrenia activity is usually evaluated using in vivo behavioral assays .
- Results : The results vary depending on the specific thiazole derivative and the behavioral assay used .
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Schistosomicide Activity
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Antibacterial Activity
- Field : Medicinal Chemistry
- Application : Certain N-{4-[(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl) methyl]-1,3-thiazol-2-yl}-2-substituted amide derivatives have shown antibacterial activity .
- Method : The antibacterial activity is typically assessed using in vitro susceptibility testing .
- Results : The results vary depending on the specific thiazole derivative and the bacteria tested .
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Antiprotozoal Activity
- Field : Medicinal Chemistry
- Application : Some thiazole and bisthiazole derivatives have shown antiprotozoal activity .
- Method : The antiprotozoal activity is typically assessed using in vitro protozoa growth inhibition assays .
- Results : The results depend on the specific thiazole derivative and the protozoa tested .
Safety And Hazards
5-Bromo-2-methyl-1,3-thiazole-4-carboxylic acid is classified as Acute Tox. 4 Oral, Eye Dam. 1, Skin Irrit. 2, and STOT SE 3 according to the 2012 OSHA Hazard Communication Standard . It causes skin irritation and serious eye irritation. Precautionary measures include washing thoroughly after handling and wearing protective gloves, clothing, and eye/face protection .
properties
IUPAC Name |
5-bromo-2-methyl-1,3-thiazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrNO2S/c1-2-7-3(5(8)9)4(6)10-2/h1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LACAQBIVCVSXHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(S1)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60668645 | |
Record name | 5-Bromo-2-methyl-1,3-thiazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60668645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-methyl-1,3-thiazole-4-carboxylic acid | |
CAS RN |
899897-20-2 | |
Record name | 5-Bromo-2-methyl-1,3-thiazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60668645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-bromo-2-methyl-1,3-thiazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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